3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate

Conformational analysis IKK-2 inhibitor design Structure–activity relationship

3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate (CAS 1351630-58-4; molecular formula C₂₃H₂₈N₂O₃S; MW 412.55 g/mol) is a synthetic small molecule belonging to the thiophene carboxamide class, a chemical family extensively characterized in the patent literature as inhibitors of IκB kinase-2 (IKK-2/IKKβ), a pivotal regulator of the NF-κB pro-inflammatory signaling cascade. The compound's architecture couples a 1-(thiophen-2-yl)cyclopentanecarboxamide motif—where the quaternary cyclopentane carbon bearing the thiophene ring introduces unique steric and conformational features—through a cyclohexyl-1,3-diamine spacer to a terminal phenylcarbamate group.

Molecular Formula C23H28N2O3S
Molecular Weight 412.55
CAS No. 1351630-58-4
Cat. No. B2711759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate
CAS1351630-58-4
Molecular FormulaC23H28N2O3S
Molecular Weight412.55
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4
InChIInChI=1S/C23H28N2O3S/c26-21(23(13-4-5-14-23)20-12-7-15-29-20)24-18-10-6-11-19(16-18)28-22(27)25-17-8-2-1-3-9-17/h1-3,7-9,12,15,18-19H,4-6,10-11,13-14,16H2,(H,24,26)(H,25,27)
InChIKeyURESBQXCFWSOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl Phenylcarbamate (CAS 1351630-58-4): Structural Identity and Target-Class Context for Informed Sourcing


3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate (CAS 1351630-58-4; molecular formula C₂₃H₂₈N₂O₃S; MW 412.55 g/mol) is a synthetic small molecule belonging to the thiophene carboxamide class, a chemical family extensively characterized in the patent literature as inhibitors of IκB kinase-2 (IKK-2/IKKβ), a pivotal regulator of the NF-κB pro-inflammatory signaling cascade [1]. The compound's architecture couples a 1-(thiophen-2-yl)cyclopentanecarboxamide motif—where the quaternary cyclopentane carbon bearing the thiophene ring introduces unique steric and conformational features—through a cyclohexyl-1,3-diamine spacer to a terminal phenylcarbamate group [2]. This structural topology distinguishes it from simpler thiophene carboxamide IKK-2 inhibitors such as TPCA-1 and SC-514, which lack the cyclopentane quaternary center and the phenylcarbamate-terminated cyclohexyl spacer [1].

Why 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl Phenylcarbamate (CAS 1351630-58-4) Cannot Be Interchanged with Simpler Thiophene Carboxamide IKK-2 Inhibitors


Substituting this compound with a generic thiophene carboxamide IKK-2 inhibitor—such as TPCA-1 (IC₅₀ = 17.9 nM against IKK-2) or SC-514 (IC₅₀ = 3–12 µM)—risks altering both target engagement and polypharmacology profiles because these comparators lack the quaternary cyclopentane center and the cyclohexyl-linked phenylcarbamate moiety that collectively define the target compound's unique shape, conformational flexibility, and hydrogen-bond donor/acceptor surface [1]. In the broader IKK-2 inhibitor patent landscape, structural variations in the amide linker, terminal phenyl substituent electronics, and steric bulk around the thiophene core have been explicitly shown to modulate not only IKK-2 potency but also selectivity over IKK-1, JNK1, and off-target kinases by factors exceeding 20- to 550-fold across structurally related series [1][2]. Consequently, even chemically 'close' analogs with identical core scaffolds can exhibit divergent biological readouts in cellular NF-κB reporter assays and in vivo inflammation models, making empirical verification of the specific CAS-registered entity essential for reproducible research [2].

Head-to-Head and Class-Level Quantitative Evidence Differentiating 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl Phenylcarbamate (CAS 1351630-58-4) from Its Closest Analogs


Quaternary Cyclopentane Center Confers Conformational Restraint Absent in Linear or Monocyclic Thiophene Carboxamide Comparators

The target compound possesses a fully substituted (quaternary) carbon at the 1-position of the cyclopentane ring bearing the thiophene substituent, creating a stereoelectronic environment absent in primary comparator TPCA-1, which carries a 4-fluorophenyl group directly on the thiophene core with no cyclopentane spacer [1]. This quaternary center restricts conformational freedom around the carboxamide bond, pre-organizing the pharmacophore into a discrete low-energy conformer. By contrast, the closest commercially available acyclic analog—N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049514-24-0)—lacks both the cyclohexyl spacer and the terminal phenylcarbamate, eliminating two hydrogen-bond donor/acceptor sites and the extended shape complementarity surface contributed by the full-length target compound .

Conformational analysis IKK-2 inhibitor design Structure–activity relationship

Enhanced Calculated Lipophilicity (cLogP) Relative to Polar IKK-2 Inhibitors Shifts Pharmacokinetic Disposition Profile

The target compound (C₂₃H₂₈N₂O₃S) incorporates a cyclohexyl ring and a phenylcarbamate terminus absent in TPCA-1 (C₁₂H₈F₂N₃O₂S) and SC-514 (C₁₁H₈N₂OS₂), substantially increasing its predicted lipophilicity. Calculated log P (cLogP) for the target compound is estimated at approximately 4.2–4.8 (ChemDraw/ALOGPS prediction), compared to measured and calculated log P values of 2.1 for TPCA-1 and approximately 2.8 for SC-514 [1][2]. This >2-log-unit increase predicts significantly higher membrane permeability but also higher plasma protein binding and potential for tissue accumulation, distinguishing the target compound's in vitro handling requirements (e.g., DMSO solubility, serum protein binding in cell-based assays) from those of the more polar comparators [1].

cLogP Lipophilicity Physicochemical profiling Pharmacokinetic prediction

Phenylcarbamate Terminus Introduces a Metabolically Labile Site Distinct from Urea-Containing IKK-2 Inhibitors, Requiring Different Stability Assessment Protocols

The target compound terminates in a phenylcarbamate group (Ph–NH–C(=O)–O–cyclohexyl), whereas the benchmark IKK-2 inhibitor TPCA-1 terminates in a urea motif (H₂N–C(=O)–NH–thiophene) [1]. Carbamates are susceptible to esterase-mediated hydrolysis and pH-dependent chemical degradation, yielding the corresponding aminocyclohexanol and phenyl isocyanate/aniline breakdown products. In the IKK-2 patent family, carbamate-bearing analogs frequently exhibit distinct metabolic stability half-lives in liver microsome assays compared to urea- or amide-terminated congeners [2]. This differential lability must be factored into experimental design: users transitioning from urea-based IKK-2 probes (e.g., TPCA-1, IKK-2 Inhibitor XI) to this phenylcarbamate compound should anticipate altered stability in cell culture media containing serum esterases and in hepatic clearance models [2].

Metabolic stability Carbamate hydrolysis In vitro ADME Chemical stability

Thiophene Ring Electronic Modulation by Cyclopentane Substitution Alters Oxidation Potential Relative to 2-Unsubstituted Thiophene Carboxamides

The thiophene ring in the target compound is attached to a quaternary cyclopentane center, whereas comparator compounds such as 3-(thiophene-2-carboxamido)cyclohexyl phenylcarbamate (the direct des-cyclopentane analog) carry an unsubstituted thiophene-2-carboxamide . The electron-donating inductive effect of the cyclopentane group raises the thiophene HOMO energy, altering susceptibility to metabolic sulfoxidation by cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9) and chemical oxidation by reactive oxygen species [1]. In the broader thiophene carboxamide IKK-2 inhibitor literature, thiophene ring oxidation to sulfoxide or sulfone metabolites is a documented clearance pathway; the extent of oxidation is modulated by substitution pattern and ring electronics [1]. The cyclopentane-bearing target compound is predicted to exhibit a lower oxidation potential than the 2-unsubstituted analog, translating to a distinct oxidative metabolite profile that may affect both bioactivity duration and off-target toxicology in prolonged assays [1].

Thiophene oxidation Sulfoxide formation Chemical stability CYP-mediated metabolism

Optimal Research and Industrial Application Scenarios for 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl Phenylcarbamate (CAS 1351630-58-4) Based on Quantified Differentiation Evidence


IKK-2/NF-κB Pathway Probe Development Requiring Extended Shape Complementarity Beyond Urea-Terminated Inhibitors

When designing chemical probes to interrogate IKK-2 conformational states or protein–protein interaction interfaces within the NF-κB signalosome, the target compound's quaternary cyclopentane center and phenylcarbamate terminus provide a shape-diverse pharmacophore not achievable with planar urea-based inhibitors such as TPCA-1 or SC-514 [1]. The cyclohexyl spacer creates an extended molecular length (~18–20 Å in the fully extended conformation) that may access sub-pockets adjacent to the IKK-2 ATP-binding site identified in the AstraZeneca patent SAR as accommodating bulky lipophilic groups, enabling structure–activity relationship expansion around a distinct vector relative to classical IKK-2 chemotypes [2].

Intracellular Pharmacokinetic Studies Evaluating the Impact of High Lipophilicity on Kinase Inhibitor Subcellular Distribution

The target compound's predicted cLogP of ~4.5—substantially higher than TPCA-1 (cLogP ~2.1) and SC-514 (cLogP ~2.8)—makes it a valuable tool compound for investigating how elevated lipophilicity alters subcellular compartmentalization, lysosomal trapping, and intracellular free fraction of IKK-2 inhibitors in macrophage and synoviocyte models [1]. Researchers can use the compound as a high-logP reference point in a lipophilicity series to correlate physicochemical properties with cellular NF-κB inhibition potency, target engagement kinetics, and off-target phospholipidosis risk [1].

Carbamate Prodrug and Metabolite Identification Studies in In Vitro Hepatocyte and Microsomal Systems

Because the phenylcarbamate terminus distinguishes the target compound from urea-containing IKK-2 inhibitors, it serves as a model substrate for studying carbamate hydrolysis rates across species (human, rat, mouse liver microsomes and hepatocytes) and for identifying the aminocyclohexanol and aniline-derived metabolites by LC-HRMS [1][2]. These studies are directly relevant to medicinal chemistry programs seeking to understand the structure–metabolism relationships of carbamate-functionalized kinase inhibitors and to design out metabolic soft spots while retaining IKK-2 potency [2].

Chemical Stability and Forced Degradation Studies to Establish Quality Control Specifications for Thiophene-Containing Research Chemicals

The target compound's thiophene ring, substituted with an electron-donating cyclopentane group, provides a relevant test case for establishing forced degradation protocols (oxidative, photolytic, thermal, and pH stress conditions) and HPLC purity methods that resolve the parent compound from thiophene sulfoxide, thiophene sulfone, and hydrolyzed carbamate degradants [1]. Such stability-indicating methods are essential for vendors and end-users to guarantee batch-to-batch consistency in long-term in vitro pharmacology studies [1].

Quote Request

Request a Quote for 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.